6-(naphthalen-1-yl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
Description
This compound features a dihydropyridazinone core substituted at the 6-position with a naphthalen-1-yl group and at the 2-position with a 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl moiety. Its structure combines aromatic (naphthalene) and partially saturated heterocyclic (tetrahydroquinoline and dihydropyridazinone) systems, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-1-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-24-15-14-22(21-12-5-9-18-7-1-3-11-20(18)21)26-28(24)17-25(30)27-16-6-10-19-8-2-4-13-23(19)27/h1-5,7-9,11-15H,6,10,16-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDFROUUMBDBNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(naphthalen-1-yl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 320.39 g/mol. The structure features a naphthalene moiety and a tetrahydroquinoline derivative, which are known for their diverse pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The following sections summarize key findings related to the biological activity of this specific compound.
Antimicrobial Activity
A study investigating the spectrum of biological activity of substituted quinoline and naphthalene derivatives demonstrated significant antimycobacterial activity. Compounds similar to our target compound showed effective inhibition against species such as Mycobacterium tuberculosis and Mycobacterium kansasii .
Table 1: Antimicrobial Activity Comparison
| Compound Name | Activity Against M. tuberculosis | IC50 (µmol/L) |
|---|---|---|
| N-cycloheptylquinoline-2-carboxamide | Higher than isoniazid | N/A |
| 6-(naphthalen-1-yl)-... | Potentially active | N/A |
Cytotoxicity Studies
In vitro studies have indicated that certain naphthalene derivatives exhibit low toxicity against human cell lines. For instance, the most effective antimycobacterial compounds demonstrated insignificant toxicity against the THP-1 human monocytic leukemia cell line . This suggests that the compound may possess a favorable safety profile for further development.
Structure-Activity Relationships (SAR)
The structure-activity relationship (SAR) studies are crucial in understanding how modifications to the chemical structure influence biological activity. The presence of the naphthalene ring and tetrahydroquinoline core appears to enhance the biological efficacy of these compounds. For example, variations in substituents on the naphthalene ring have been shown to affect both potency and selectivity against various microbial strains .
Case Studies
In a case study focusing on similar compounds, researchers synthesized a series of substituted quinoline derivatives to evaluate their biological activities. Among them, certain compounds exhibited promising results in inhibiting photosynthetic electron transport in chloroplasts, which is indicative of their potential as herbicides or fungicides .
Table 2: Case Study Results
| Compound | Biological Activity | Observations |
|---|---|---|
| N-benzyl-2-naphthamide | Inhibition of PET | IC50 = 7.5 µmol/L |
| 1-(2-naphthoyl)pyrrolidine | Active against M. kansasii | Higher than standards |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
- Dihydroquinoline Derivatives: Compounds like N-(1-(2-(dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (, compound 26) share the tetrahydroquinolin-2-one scaffold. The substitution at the 6-position with a thiophene-carboximidamide group contrasts with the naphthalene and dihydropyridazinone groups in the target compound.
- 2-Oxo-1,2-dihydroquinoline Hybrids: Compounds such as (2-oxo-1,2-dihydroquinolin-3-yl)methylidene acetohydrazides () feature a planar dihydroquinoline core linked to hydrazide moieties. The target compound’s dihydropyridazinone ring introduces a non-planar, partially saturated system, which may enhance solubility or conformational flexibility compared to rigid dihydroquinoline derivatives .
Substituent-Driven Analogues
- Naphthalene-Containing Derivatives: The naphthalen-1-yl group in the target compound is structurally distinct from naphthalen-2-yloxymethyl substituents in . The position of the naphthalene attachment (1-yl vs.
- Aminoalkyl Side Chains: Compounds like 6-amino-1-(2-(diethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one (, compound 25) incorporate basic aminoethyl side chains. The target compound’s 2-oxoethyl-tetrahydroquinoline side chain lacks such basicity, which may reduce cationic interactions but improve membrane permeability .
Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
